molecular formula C13H21N3OSi B11856460 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine CAS No. 921600-51-3

2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine

Katalognummer: B11856460
CAS-Nummer: 921600-51-3
Molekulargewicht: 263.41 g/mol
InChI-Schlüssel: UPKXYOCTXORDDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine: is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine typically involves the reaction of 2H-indazol-4-amine with 2-(Trimethylsilyl)ethoxymethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Deprotection: Tetrabutylammonium fluoride, caesium fluoride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the trimethylsilyl group yields the corresponding hydroxyl derivative.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of various indazole derivatives, which are important in medicinal chemistry for developing new drugs .

Biology: In biological research, indazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the trimethylsilyl group can enhance the compound’s bioavailability and stability.

Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry: In the chemical industry, the compound is used in the synthesis of advanced materials and as a building block for complex organic molecules.

Wirkmechanismus

The mechanism of action of 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine involves its interaction with specific molecular targets in biological systems. The indazole ring can bind to enzyme active sites, inhibiting their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The uniqueness of 2-((2-(Trimethylsilyl)ethoxy)methyl)-2H-indazol-4-amine lies in the combination of the indazole ring and the trimethylsilyl group. This combination enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable intermediate in both research and industrial applications.

Eigenschaften

CAS-Nummer

921600-51-3

Molekularformel

C13H21N3OSi

Molekulargewicht

263.41 g/mol

IUPAC-Name

2-(2-trimethylsilylethoxymethyl)indazol-4-amine

InChI

InChI=1S/C13H21N3OSi/c1-18(2,3)8-7-17-10-16-9-11-12(14)5-4-6-13(11)15-16/h4-6,9H,7-8,10,14H2,1-3H3

InChI-Schlüssel

UPKXYOCTXORDDA-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)CCOCN1C=C2C(=N1)C=CC=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.